3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole
Overview
Description
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have shown significant biological activity and are used in various pharmaceutical applications. The presence of bromine and methoxy groups in this compound suggests potential for unique chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxyaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-bromo-5-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the indazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Formation of substituted indazoles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-methoxy-2-phenyl-2H-indazole
- 3-bromo-5-methoxy-2-(4-chlorophenyl)-2H-indazole
- 3-bromo-5-methoxy-2-(4-fluorophenyl)-2H-indazole
Uniqueness
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-5-methoxy-2-(4-methoxyphenyl)indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-19-11-5-3-10(4-6-11)18-15(16)13-9-12(20-2)7-8-14(13)17-18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQSOBARBHUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3C=C(C=CC3=N2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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